

Spectroscopic Profile of 3-(4-Methylphenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, **3-(4-Methylphenyl)benzaldehyde** (also known as 3-(p-tolyl)benzaldehyde). The information compiled is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents predicted and comparative spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **3-(4-Methylphenyl)benzaldehyde** based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	Singlet	1H	Aldehydic proton (-CHO)
~7.9-7.5	Multiplet	4H	Aromatic protons on the benzaldehyde ring
~7.3-7.2	Multiplet	4H	Aromatic protons on the 4-methylphenyl ring
~2.4	Singlet	3H	Methyl protons (-CH ₃)

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.[\[1\]](#)[\[2\]](#)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~192	Aldehydic carbon (C=O)
~140-125	Aromatic carbons
~21	Methyl carbon (-CH ₃)

Predicted based on data for benzaldehyde and 3-methylbenzaldehyde.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2920-2850	Medium	Methyl C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1600, ~1475	Medium-Strong	Aromatic C=C stretch

Predicted based on characteristic IR absorptions of benzaldehydes.[\[3\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
196	Molecular ion [M] ⁺
195	[M-H] ⁺
167	[M-CHO] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Predicted based on the fragmentation patterns of aromatic aldehydes.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of the solid **3-(4-Methylphenyl)benzaldehyde** sample is accurately weighed.
- The sample is dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean NMR tube.
- The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- For ¹H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used, with a spectral width of approximately 0-220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ^{13}C isotope.
- Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid **3-(4-Methylphenyl)benzaldehyde** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then acquired, typically over a range of 4000 to 400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

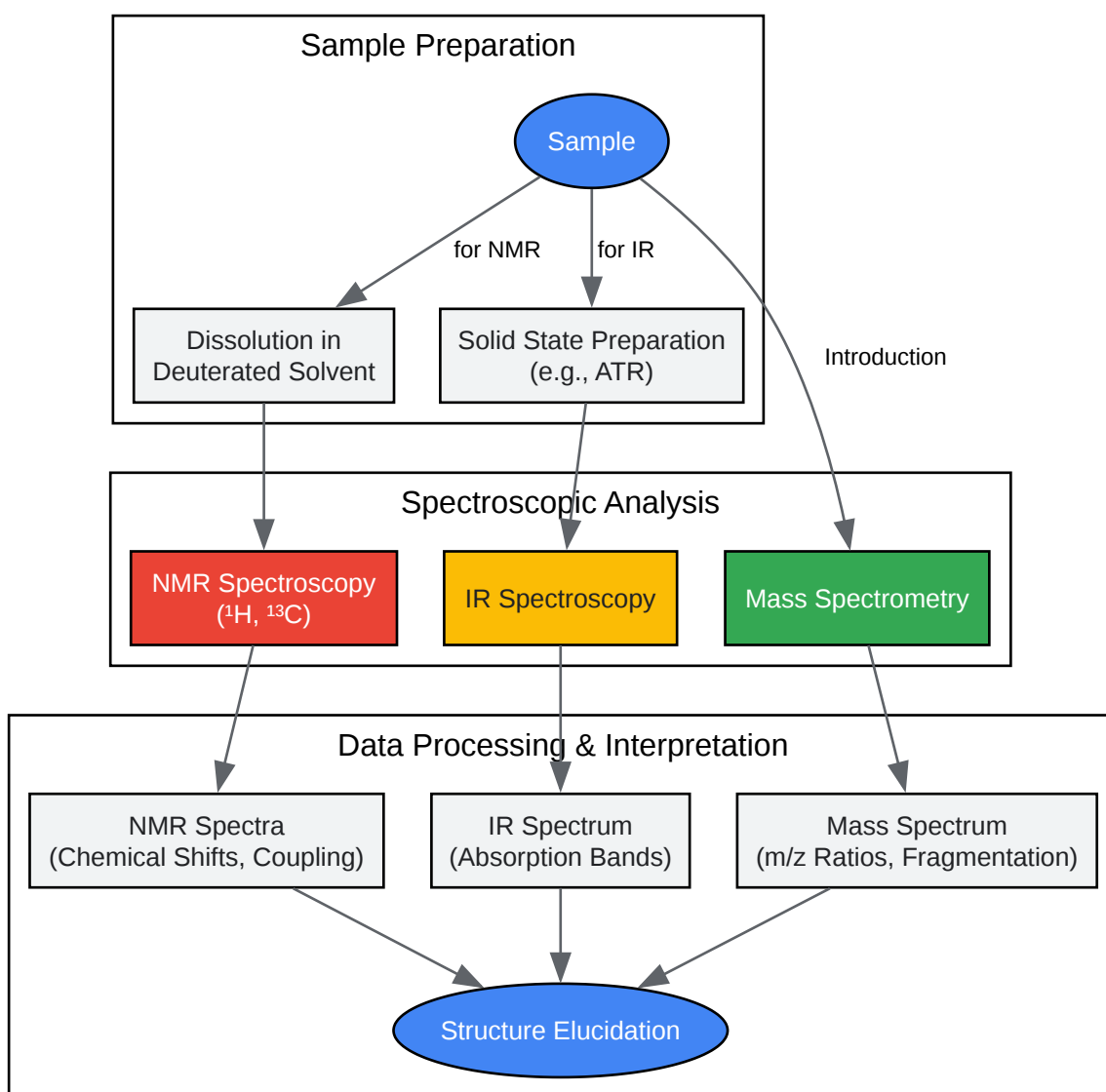
- A dilute solution of **3-(4-Methylphenyl)benzaldehyde** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Electron Ionization (EI) is a common method for this type of molecule, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Data Acquisition:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- A mass spectrum is generated, plotting ion intensity against the m/z ratio.

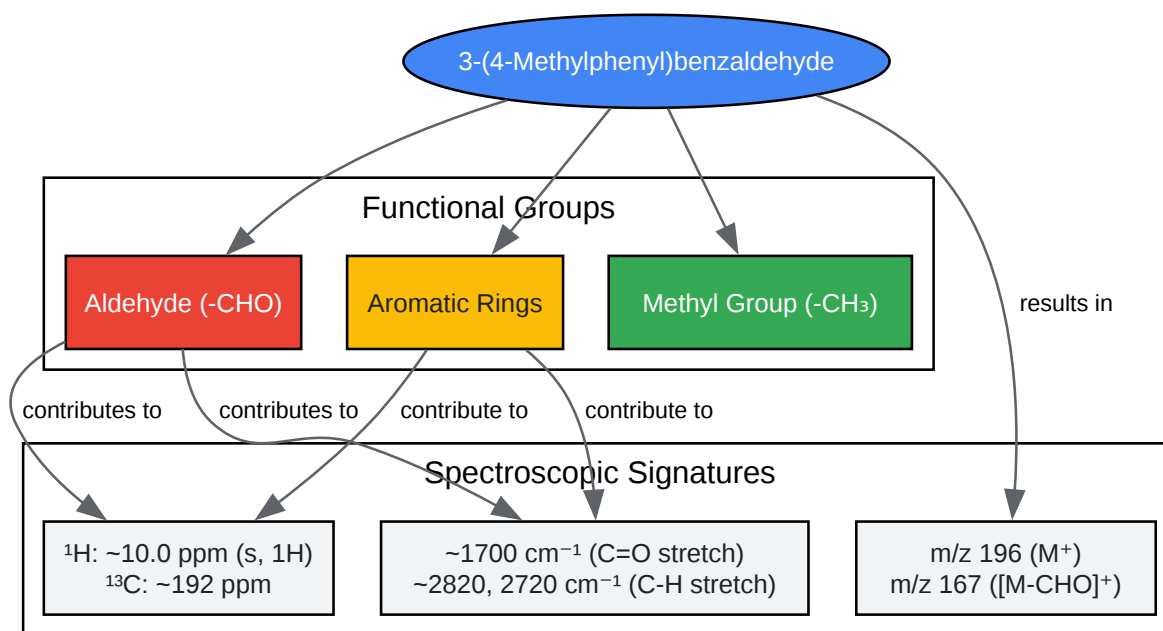
Visualizations

The following diagrams illustrate key conceptual workflows.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Functional Groups and Their Spectroscopic Signatures.

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